

Comparative Guide: Crystal Structure Data for Isoquinoline-1-Carboxylic Acid Derivatives

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Compound of Interest

Compound Name: 5-Fluoroisoquinoline-1-carboxylic acid

CAS No.: 1179149-35-9

Cat. No.: B2950041

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Executive Summary

Isoquinoline-1-carboxylic acid (I1CA) is a critical scaffold in medicinal chemistry, serving as a bioisostere for naphthalene and quinoline derivatives. Its crystal structure reveals a complex landscape of tautomeric equilibria (neutral vs. zwitterionic) that significantly impacts solubility, bioavailability, and ligand-protein binding affinity.

This guide provides a technical comparison of I1CA against its primary structural isomer, Quinoline-2-carboxylic acid (Quinaldic Acid), and key derivatives (Esters/Amides). The analysis focuses on crystallographic data, supramolecular packing motifs, and experimental protocols for solid-state characterization.

Structural Analysis & Crystallographic Data

Parent Scaffold: Isoquinoline-1-Carboxylic Acid

The crystal structure of I1CA is defined by the competition between intramolecular hydrogen bonding (N...H-O) and intermolecular packing forces.^{[1][2]} Unlike simple carboxylic acids that

form classic

dimers, 11CA often crystallizes in motifs driven by its zwitterionic potential.

Key Crystallographic Parameters:

- CSD Refcode: 654875

- Space Group: Monoclinic

(Typical for planar aromatic acids)

- Zwitterionic Character: The proximity of the basic isoquinoline nitrogen (

) and the acidic carboxyl group (

) allows for proton transfer in the solid state.

- Packing Motif: Molecules typically form infinite 1D chains driven by

interactions, rather than discrete dimers. This "head-to-tail" alignment increases lattice energy and melting point compared to non-zwitterionic analogs.

Comparative Benchmark: Quinoline-2-Carboxylic Acid (Quinaldic Acid)

Quinaldic acid serves as the primary alternative. Its crystal structure is unique because it can co-crystallize as a 1:1 stoichiometric mixture of neutral and zwitterionic tautomers in the same unit cell—a rare phenomenon termed "desmotropy" in older literature.

Table 1: Crystallographic Comparison of Isomers

Feature	Isoquinoline-1-Carboxylic Acid (I1CA)	Quinoline-2-Carboxylic Acid (Q2CA)
Crystal System	Monoclinic	Monoclinic
Space Group		
Tautomer State	Predominantly Zwitterionic (Solid State)	Mixed Neutral / Zwitterionic (1:1 Ratio)
H-Bond Motif	1D Chains (Head-to-Tail)	Hybrid: Dimers (Neutral) + Chains (Zwitterion)
Melting Point	164 °C (dec.)	156–158 °C
Solubility	Low (High Lattice Energy)	Moderate (Disrupted Packing)

Derivative Analysis: Esters and Amides

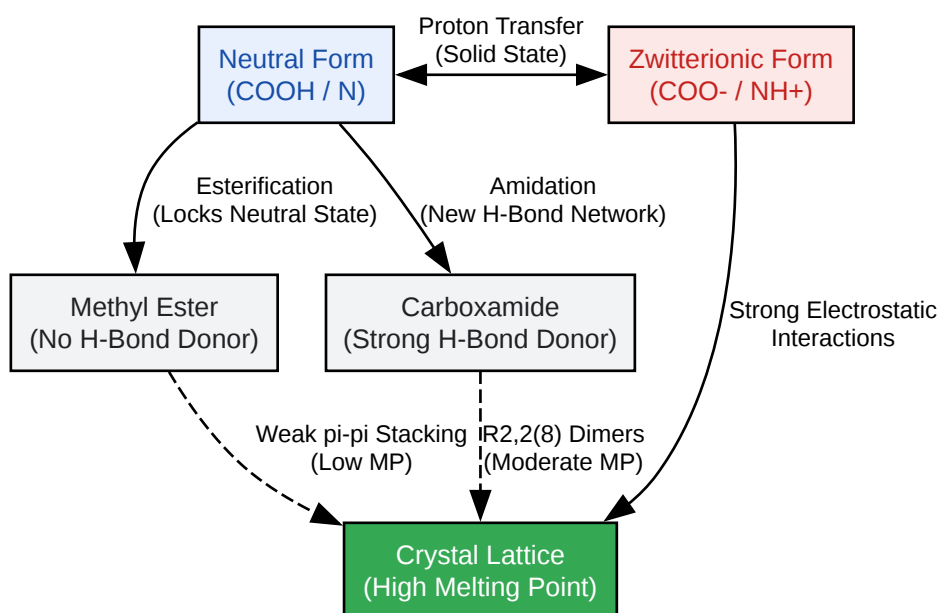
Modifying the carboxylic acid group locks the tautomeric state, drastically altering the crystal packing.

- Methyl Isoquinoline-1-carboxylate:
 - Structure: Exists purely as the neutral form.
 - Packing: Lacks strong H-bond donors. Packing is dominated by stacking and weak interactions.^[1]
 - Result: Significantly lower melting point (~40-50 °C) and higher solubility in organic solvents compared to the parent acid.
- Isoquinoline-1-carboxamide:
 - Structure: Restores H-bond donor capability ().

- Packing: Forms classic amide-amide dimers or "tape" structures.
- Relevance: Structurally mimics the adenosine adenine ring, making it a relevant scaffold for kinase inhibitor design.

Visualizing Structural Logic

The following diagram illustrates the tautomeric equilibrium and how derivatization locks the structure, influencing the solid-state packing.



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Caption: Tautomeric equilibrium in the parent acid vs. "locked" states in derivatives, dictating lattice stability.

Experimental Protocols

Synthesis of Isoquinoline-1-Carboxylic Acid

Method: Reissert Reaction (Classic & Reliable)

- Reagent Preparation: Dissolve isoquinoline (10 mmol) in DCM (20 mL).

- Activation: Add benzoyl chloride (11 mmol) dropwise at 0°C to form the N-benzoylisoquinolinium salt.
- Nucleophilic Attack: Add trimethylsilyl cyanide (TMSCN, 12 mmol). Stir at RT for 4 hours.
- Hydrolysis: Reflux the intermediate (1-cyano-2-benzoyl-1,2-dihydroisoquinoline) in conc. HCl/AcOH (1:1) for 6 hours.
- Workup: Cool to precipitate the crude acid. Recrystallize from ethanol/water (1:1).

Crystallization Protocol for X-Ray Diffraction

Objective: Obtain single crystals suitable for SC-XRD.

- Solvent System: Ethanol : Water (80:20 v/v).
- Method: Slow Evaporation.^[3]
 - Dissolve 50 mg of pure I1CA in 5 mL of warm solvent mixture.
 - Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.
 - Cover the vial with parafilm and poke 3-4 small holes.
 - Place in a vibration-free environment at 20°C.
 - Observation: Colorless prisms typically appear within 3-5 days.
 - Note: If zwitterionic form is desired, ensure pH is neutral. For the hydrochloride salt (protonated), add 1 eq. of 1M HCl before crystallizing.

Comparative Performance Guide

Use Case: Drug Discovery (Scaffold Selection)

Parameter	Isoquinoline-1-Carboxylic Acid	Methyl Ester Derivative	Carboxamide Derivative
Lipophilicity (LogP)	~-0.8 (pH dependent)	~-2.3	~-1.1
H-Bond Donors	1 (COOH)	0	2 ()
H-Bond Acceptors	2 (N, C=O)	2 (N, C=O)	2 (N, C=O)
Solid State Stability	High (Zwitterionic lattice)	Low (Weak forces)	Moderate (H-bonded dimers)
Bioavailability Risk	Poor solubility (Lattice energy)	Hydrolysis required	Good balance

Recommendation:

- For Fragment Screening: Use the Methyl Ester to ensure solubility in DMSO stock solutions (avoiding precipitation due to high lattice energy of the zwitterion).
- For Co-Crystallization: Use the Parent Acid if targeting basic residues (Arg/Lys) in the active site, as the carboxylate can form salt bridges.

References

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 - DOI:[3]
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